Zwitterionic Solid-State Form vs. Neutral β-Lactam Analog
In a direct crystallographic comparison using powder synchrotron X-ray diffraction, 3-azetidinecarboxylic acid (II) was shown to exist as a zwitterion at room temperature, whereas the structurally related (S)-(−)-4-oxo-2-azetidinecarboxylic acid (I) remains a neutral species [1]. The zwitterionic state of 3-azetidinecarboxylic acid is evidenced by equal C–O bond distances in the carboxylate group (O2—C3 and O3—C3 distances equal within 5σ), whereas the neutral β-lactam exhibits markedly different C–O bond distances (O2—C3: 1.201 Å; O3—C3: 1.335 Å) [1]. This charge difference influences hydrogen-bonding architecture: the N1—H6⋯O1 distance in 3-azetidinecarboxylic acid is 2.671(4) Å, while the analogous O2—H5⋯O1 interaction in the neutral analog is 2.573(3) Å [1].
| Evidence Dimension | Crystal structure: carboxylate C–O bond distances (Å) |
|---|---|
| Target Compound Data | O2—C3 ≈ O3—C3 (equal within 5σ); N1—H6⋯O1: 2.671(4) Å |
| Comparator Or Baseline | (S)-(−)-4-oxo-2-azetidinecarboxylic acid: O2—C3: 1.201 Å; O3—C3: 1.335 Å; O2—H5⋯O1: 2.573(3) Å |
| Quantified Difference | ΔC–O bond length ≈ 0.134 Å; ΔH-bond distance: +0.098 Å (longer N–H⋯O vs. O–H⋯O) |
| Conditions | Powder synchrotron X-ray diffraction at room temperature, solved by direct methods. |
Why This Matters
The zwitterionic nature of 3-azetidinecarboxylic acid alters its solubility, crystal packing, and reactivity compared to neutral azetidine derivatives, impacting formulation stability and solid-state handling.
- [1] Asiloé J. Mora, Andrew N. Fitch, Maria C. Ramirez, et al. Structures of (S)-(−)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Cryst. (2006). B62, 797-805. View Source
